Evidence Dimension 1: Alkaline Phosphatase Inhibitory Potency — Class-Level Inference from the Closest Scaffold-Matched Analog (6i) vs. Reference Standard KH₂PO₄
In the directly scaffold-matched N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide series, compound 6i—bearing a substituted benzylthio group at the oxadiazole 5-position—exhibited an IC50 of 0.420 µM against alkaline phosphatase, representing a 6.7-fold potency enhancement over the reference inhibitor KH₂PO₄ (IC50 = 2.80 µM) [1]. The title compound (CAS 941948-64-7) shares an identical core scaffold and differs from 6i solely in the nature of the S-benzyl substitution (4-chlorobenzyl vs. an alternative substituted benzyl in 6i). Based on the established SAR within this series—where the S-substituent identity is the primary driver of potency variation—the 4-chlorobenzylthio motif is predicted to confer a distinct inhibitory profile relative to both simpler S-alkyl congeners (which showed substantially weaker activity) and the reference standard [2]. This class-level inference positions the title compound as a structurally privileged candidate for alkaline phosphatase inhibitor screening campaigns, where its procurement for head-to-head benchmarking against 6i could resolve the contribution of the para-chloro substituent to enzyme inhibition potency.
| Evidence Dimension | Alkaline phosphatase enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured; class inference based on scaffold identity and S-substituent SAR within the N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide series |
| Comparator Or Baseline | Compound 6i (structurally closest scaffold-matched analog): IC50 = 0.420 µM; Reference standard KH2PO4: IC50 = 2.80 µM; Simpler S-alkyl congeners (6a–6h): IC50 values ranging from mid-nanomolar to double-digit micromolar |
| Quantified Difference | Compound 6i vs. KH2PO4: 6.7-fold potency enhancement (0.420 µM vs. 2.80 µM). SAR trend: S-substituent variation within the series modulates IC50 over at least a 10-fold range. |
| Conditions | In vitro alkaline phosphatase enzyme inhibition assay; molecular docking studies performed against alkaline phosphatase enzyme (PDB ID 1EW2); compound 6i displayed oxadiazole ring nitrogen interaction with His265 at a binding distance of 2.13 Å |
Why This Matters
For alkaline phosphatase-targeted screening programs, procuring the title compound enables direct SAR deconvolution of the 4-chlorobenzylthio pharmacophore versus other S-substituted analogs, which is essential for lead optimization given the >6-fold potency differential achievable within this scaffold.
- [1] Iqbal, Z., Iqbal, A., Ashraf, Z., Latif, M., Hassan, M., & Nadeem, H. (2019). Synthesis and docking studies of N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide analogues as potential alkaline phosphatase inhibitors. Drug Development Research, 80(5), 646–654. DOI: 10.1002/ddr.21542 View Source
- [2] Iqbal, Z., Iqbal, A., Ashraf, Z., Latif, M., Hassan, M., & Nadeem, H. (2019). Synthesis and docking studies of N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide analogues as potential alkaline phosphatase inhibitors. Drug Development Research, 80(5), 646–654. DOI: 10.1002/ddr.21542 View Source
